REACTION_CXSMILES
|
[NH:1]1[CH:5]=[CH:4][C:3]([CH2:6][CH2:7][C:8](OCCCC)=[O:9])=[CH:2]1.[H-].[H-].[H-].[H-].[Li+].[Al+3]>CCOCC>[NH:1]1[CH:5]=[CH:4][C:3]([CH2:6][CH2:7][CH2:8][OH:9])=[CH:2]1 |f:1.2.3.4.5.6|
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Name
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|
Quantity
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14.1 g
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Type
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reactant
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Smiles
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N1C=C(C=C1)CCC(=O)OCCCC
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Name
|
|
Quantity
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4.12 g
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Type
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reactant
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Smiles
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[H-].[H-].[H-].[H-].[Li+].[Al+3]
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Name
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|
Quantity
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400 mL
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Type
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solvent
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Smiles
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CCOCC
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
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Details
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The solution was stirred for 2 h at 0° C.
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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the reaction was cautiously quenched with saturated aqueous NH4Cl
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Type
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EXTRACTION
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Details
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The resulting solution was extracted with ether (3×150 mL)
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Type
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CUSTOM
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Details
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The combined organic layers were dried
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Type
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CONCENTRATION
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Details
|
concentrated under vacuum
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
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Smiles
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N1C=C(C=C1)CCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 88.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |